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molecular formula C9H14N2S2 B1139747 3,5-Dimethylthio-2,6-diaminotoluene CAS No. 106264-79-3

3,5-Dimethylthio-2,6-diaminotoluene

Cat. No. B1139747
M. Wt: 214.36
InChI Key:
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Patent
US05571457

Procedure details

To a glass kettle there were added 80.76 g of a polytetramethylene glycol/polypropylene glycol based resin end-capped with an excess of toluene diisocyanate, obtained from Dow Chemical Company, 18.0 g of bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate, three drops of a polydimethylsiloxane anti-foam agent obtained from Union Carbide Company as SAG 47™, and 21.5 g of di(methylthio)-2,4-toluenediamine, an aromatic diamine sold by and obtained from Ethyl Corporation under the tradename Ethacure 300. The reaction mixture was stirred at room temperature, under nitrogen, for four minutes, degassed under reduced pressure (0.01 mm Hg) and poured into a stainless steel mold. The polymer was cured at 100° C. for sixteen hours and demolded. The slab was then cooled to room temperature and the resistiviities of the slab molded to a thickness of 0.25 in (0.635 cm) were measured as described above at the two designated relative humidities and the relative humidity sensitivity was determined after an equilibration time of fourteen days in a relative humidity chamber. The results are shown in Table I, Example 5 below.
[Compound]
Name
polytetramethylene glycol polypropylene glycol
Quantity
80.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
21.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
polydimethylsiloxane
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C(=CC(=CC=1)N=C=O)[N:4]=C=O.[CH3:14][S:15][C:16]1[CH:21]=[C:20]([CH3:22])[C:19]([NH2:23])=[C:18]([S:24][CH3:25])[C:17]=1N>>[CH3:22][C:20]1[C:21]([NH2:4])=[C:16]([S:15][CH3:14])[CH:17]=[C:18]([S:24][CH3:25])[C:19]=1[NH2:23]

Inputs

Step One
Name
polytetramethylene glycol polypropylene glycol
Quantity
80.76 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(N=C=O)=CC(N=C=O)=CC1
Step Three
Name
bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate
Quantity
18 g
Type
reactant
Smiles
Step Four
Name
Quantity
21.5 g
Type
reactant
Smiles
CSC1=C(C(=C(C(=C1)C)N)SC)N
Step Five
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
polydimethylsiloxane
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C[Si](O[*:2])(C)[*:1]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1N)SC)SC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05571457

Procedure details

To a glass kettle there were added 80.76 g of a polytetramethylene glycol/polypropylene glycol based resin end-capped with an excess of toluene diisocyanate, obtained from Dow Chemical Company, 18.0 g of bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate, three drops of a polydimethylsiloxane anti-foam agent obtained from Union Carbide Company as SAG 47™, and 21.5 g of di(methylthio)-2,4-toluenediamine, an aromatic diamine sold by and obtained from Ethyl Corporation under the tradename Ethacure 300. The reaction mixture was stirred at room temperature, under nitrogen, for four minutes, degassed under reduced pressure (0.01 mm Hg) and poured into a stainless steel mold. The polymer was cured at 100° C. for sixteen hours and demolded. The slab was then cooled to room temperature and the resistiviities of the slab molded to a thickness of 0.25 in (0.635 cm) were measured as described above at the two designated relative humidities and the relative humidity sensitivity was determined after an equilibration time of fourteen days in a relative humidity chamber. The results are shown in Table I, Example 5 below.
[Compound]
Name
polytetramethylene glycol polypropylene glycol
Quantity
80.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
21.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
polydimethylsiloxane
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C(=CC(=CC=1)N=C=O)[N:4]=C=O.[CH3:14][S:15][C:16]1[CH:21]=[C:20]([CH3:22])[C:19]([NH2:23])=[C:18]([S:24][CH3:25])[C:17]=1N>>[CH3:22][C:20]1[C:21]([NH2:4])=[C:16]([S:15][CH3:14])[CH:17]=[C:18]([S:24][CH3:25])[C:19]=1[NH2:23]

Inputs

Step One
Name
polytetramethylene glycol polypropylene glycol
Quantity
80.76 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(N=C=O)=CC(N=C=O)=CC1
Step Three
Name
bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate
Quantity
18 g
Type
reactant
Smiles
Step Four
Name
Quantity
21.5 g
Type
reactant
Smiles
CSC1=C(C(=C(C(=C1)C)N)SC)N
Step Five
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
polydimethylsiloxane
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C[Si](O[*:2])(C)[*:1]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1N)SC)SC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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